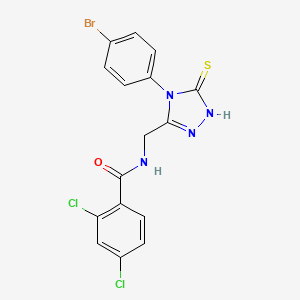

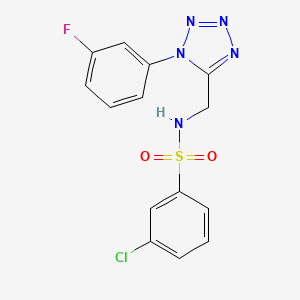

3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H13ClFNO . It has a molecular weight of 277.72 .

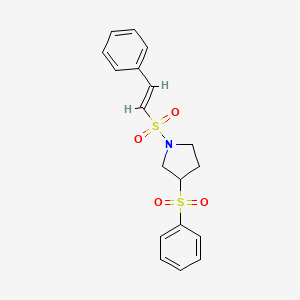

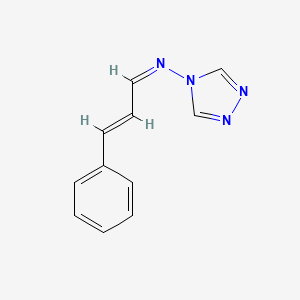

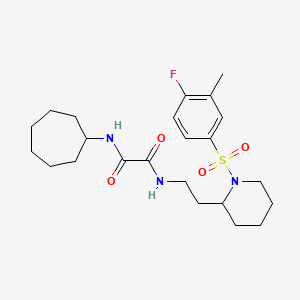

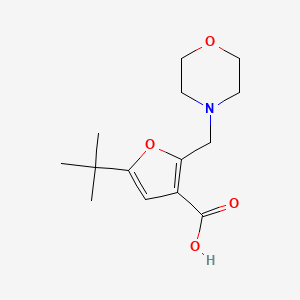

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzamide core with a 3-chloro substituent and a N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl) group .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 399.7±42.0 °C and a predicted density of 1.245±0.06 g/cm3 at 20 °C under a pressure of 760 Torr . The predicted pKa value is 13.47±0.46 .Aplicaciones Científicas De Investigación

Photodynamic Therapy and Photosensitizers

Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups reveals significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent Type II photosensitizers. Their effectiveness in generating singlet oxygen, crucial for PDT, suggests that similar benzenesulfonamide derivatives could be explored for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

A study on novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives indicates promising in vitro antitumor activity. One compound, in particular, showed remarkable activity and selectivity toward specific cancer cell lines, highlighting the potential of benzenesulfonamide derivatives in developing new anticancer agents (Sławiński & Brzozowski, 2006).

COX-2 Inhibition and Anti-inflammatory Applications

Research into 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties has shown selectivity and potency for COX-2 inhibition, a desirable trait for anti-inflammatory drugs. The introduction of specific substituents can enhance COX-2 selectivity, offering insights into designing more effective anti-inflammatory agents (Pal et al., 2003).

Antimicrobial and Anti-HIV Activity

Compounds bearing the benzenesulfonamide moiety have been evaluated for their antimicrobial and anti-HIV activities. Some synthesized compounds displayed significant activity against various microbial strains and HIV, suggesting the utility of benzenesulfonamide derivatives in treating infectious diseases (Iqbal et al., 2006).

Metal Ion Sensing

A pyrazoline derivative of benzenesulfonamide has been used as a selective fluorometric "turn-off" sensor for detecting Hg2+ ions. This indicates the potential application of similar compounds in environmental monitoring and safety, highlighting their role in developing new sensing materials for metal ions (Bozkurt & Gul, 2018).

Propiedades

IUPAC Name |

3-chloro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFN5O2S/c15-10-3-1-6-13(7-10)24(22,23)17-9-14-18-19-20-21(14)12-5-2-4-11(16)8-12/h1-8,17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEWVABSKHYHBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2686345.png)

![1-(4-chlorobenzyl)-3'-(3,4-difluorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2686347.png)